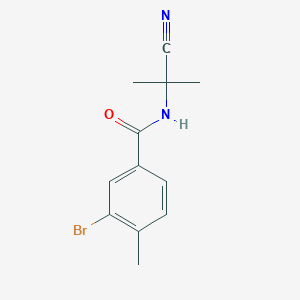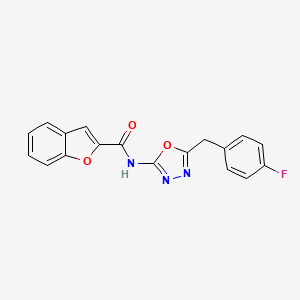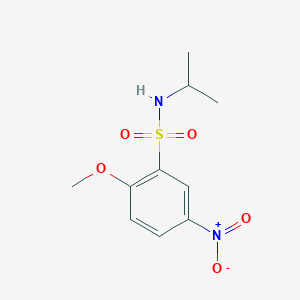
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide, also known as BRD0705, is a small molecule drug that has been developed for its potential use in cancer treatment. It is a member of the benzamide class of compounds, which have been shown to have anti-tumor properties. BRD0705 has been studied extensively in preclinical models, and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and is overexpressed in many types of cancer. By inhibiting the activity of BRD4, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which are mechanisms by which cancer cells are eliminated. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to inhibit the expression of genes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is its potential toxicity. Like many anti-cancer drugs, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can have toxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its mechanism of action, and to identify other proteins that it may interact with. Another direction is to study the efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, clinical trials will be needed to determine the safety and efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in humans, and to determine its potential use in cancer treatment.
合成法
The synthesis of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-cyanopropan-2-ylamine to form the amide intermediate. Finally, the amide is brominated using N-bromosuccinimide to yield the final product, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide.
科学的研究の応用
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been studied extensively in preclinical models, including in vitro and in vivo studies. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to chemotherapy.
特性
IUPAC Name |
3-bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZQDGHCWVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)
![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2883228.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)